1-(4-Ethoxyphenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Overview
Description
1-(4-Ethoxyphenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-ethoxyphenyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is 395.18450629 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radiolabeled Antagonist for PET Studies
1-(4-ethoxyphenyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been utilized in research as a radiolabeled antagonist for the study of 5-HT1A receptors with positron emission tomography (PET). This application is significant in understanding serotonergic neurotransmission in various animal models and humans. Such studies involve aspects of chemistry, radiochemistry, and analysis of toxicity and metabolism (Plenevaux et al., 2000).
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of derivatives of 1-(4-ethoxyphenyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione and their antimicrobial activities. Novel compounds synthesized from this chemical have shown promising results against various microorganisms, indicating potential applications in the development of new antimicrobial agents (Bektaş et al., 2010).
G Protein-Biased Dopaminergics Discovery
This compound has also been involved in the discovery of G protein-biased dopaminergics, particularly in the development of high-affinity dopamine receptor partial agonists. These findings have implications for understanding dopamine receptor interactions and the development of novel therapeutics for neuropsychiatric disorders (Möller et al., 2017).
Stability in Aqueous Solutions
Another application is in the study of the stability of derivatives of this compound in aqueous solutions. This research is essential for understanding the chemical stability and potential shelf life of pharmaceutical compounds derived from it (Muszalska & Wojtyniak, 2007).
HIV-1 Reverse Transcriptase Inhibitors
Research has also been directed towards synthesizing and evaluating analogues of this compound as non-nucleoside HIV-1 reverse transcriptase inhibitors. This research is critical in the ongoing efforts to develop new therapeutic agents for HIV/AIDS (Romero et al., 1994).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-2-29-19-9-5-17(6-10-19)25-21(27)15-20(22(25)28)24-13-11-23(12-14-24)16-3-7-18(26)8-4-16/h3-10,20,26H,2,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUKUAAKEUSJEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135892 | |
Record name | 2,5-Pyrrolidinedione, 1-(4-ethoxyphenyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522649-60-1 | |
Record name | 2,5-Pyrrolidinedione, 1-(4-ethoxyphenyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522649-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Pyrrolidinedione, 1-(4-ethoxyphenyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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